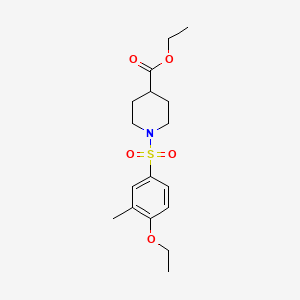

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete IUPAC name, this compound, reflects the hierarchical naming system that prioritizes the piperidine ring as the parent structure while systematically identifying the sulfonyl substituent and ester functionality. The nomenclature indicates a piperidine ring bearing a carboxylate ester at the 4-position and a sulfonyl group at the nitrogen atom, with the sulfonyl group connected to a substituted phenyl ring containing both ethoxy and methyl substituents.

The molecular formula for this compound can be derived as C₁₇H₂₅NO₅S, representing a molecular architecture that incorporates 17 carbon atoms, 25 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. This composition reflects the integration of the six-membered piperidine heterocycle with the aromatic sulfonyl substituent and the aliphatic ester functionality. The systematic identification of this compound within chemical databases requires careful attention to the specific substitution pattern on the phenyl ring, where the ethoxy group occupies the para position relative to the sulfonyl attachment point, while the methyl group is positioned meta to the same attachment site.

The stereochemical considerations for this compound primarily involve the piperidine ring conformation and the potential for conformational isomerism around the sulfonyl linkage. The piperidine ring typically adopts a chair conformation, with the carboxylate ester substituent preferentially occupying an equatorial position to minimize steric interactions. The sulfonyl group on the nitrogen atom can exhibit restricted rotation due to partial double bond character arising from nitrogen lone pair donation to the sulfur atom, creating potential for conformational complexity that influences the overall molecular geometry.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of related piperidine sulfonyl derivatives provides valuable insights into the preferred conformational arrangements and intermolecular interactions that characterize this structural class. Studies of closely related compounds such as ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate reveal consistent patterns in molecular geometry and crystal packing that can be extrapolated to understand the target compound. The piperidine ring in these structures consistently adopts a chair conformation, with the carboxylate group positioned equatorially to minimize unfavorable axial interactions.

The sulfonyl linkage between the piperidine nitrogen and the aromatic ring exhibits characteristic geometric parameters that reflect the electronic nature of this functional group. The sulfur-nitrogen bond length typically measures approximately 1.65-1.70 Angstroms, while the sulfur-oxygen bonds in the sulfonyl group are shorter at approximately 1.43-1.45 Angstroms, consistent with the high electronegativity of oxygen and the partial double bond character of these connections. The sulfonyl group geometry is approximately tetrahedral around the sulfur center, with bond angles deviating slightly from the ideal tetrahedral angle due to the different electronic demands of the attached groups.

The phenyl ring substitution pattern significantly influences the overall molecular conformation and crystal packing behavior. The ethoxy substituent in the para position relative to the sulfonyl attachment introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the ethyl group to the aromatic ring. This flexibility can result in multiple conformational states in the solid state, depending on the specific crystal packing environment and intermolecular interactions. The methyl substituent in the meta position provides a smaller steric perturbation but contributes to the overall electronic distribution of the aromatic system.

Intermolecular interactions in the crystal lattice of piperidine sulfonyl compounds typically involve hydrogen bonding between the ester carbonyl oxygen atoms and adjacent molecules, as well as weaker van der Waals interactions between the aromatic rings and aliphatic portions of neighboring molecules. These interactions stabilize specific conformational arrangements and influence the macroscopic properties of the crystalline material, including melting point, solubility characteristics, and mechanical properties.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. The aromatic region of the ¹H nuclear magnetic resonance spectrum typically displays characteristic patterns for the substituted phenyl ring, with protons appearing as distinct multiplets reflecting the specific substitution pattern. Based on analysis of the closely related methoxy analog, the aromatic protons are expected to appear between 7.0 and 8.0 parts per million, with coupling patterns that reflect the meta and para relationships between the substituents.

The piperidine ring protons exhibit characteristic chemical shifts and multiplicities that provide information about the ring conformation and substitution pattern. The protons adjacent to the nitrogen atom typically appear as complex multiplets between 3.5 and 4.0 parts per million, reflecting their proximity to the electronegative nitrogen and the influence of the sulfonyl substituent. The proton attached to the carbon bearing the carboxylate group appears as a multiplet around 2.5-3.0 parts per million, while the remaining ring protons contribute to the complex multiplet pattern in the aliphatic region between 1.5 and 2.5 parts per million.

The ethyl ester functionality produces characteristic signals with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene group as a quartet around 4.1-4.3 parts per million, reflecting the typical coupling pattern for ethyl esters. The ethoxy substituent on the phenyl ring contributes additional signals with the methyl group appearing as a triplet and the methylene group as a quartet, though these may overlap with the ester ethyl signals depending on the specific chemical environment. The methyl substituent on the phenyl ring appears as a singlet around 2.2-2.4 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for different carbon environments. The carbonyl carbon of the ester group typically appears around 170-175 parts per million, while the aromatic carbons contribute signals between 110 and 160 parts per million with specific chemical shifts depending on their substitution pattern and electronic environment. The piperidine ring carbons appear in the aliphatic region between 20 and 60 parts per million, with the carbon bearing the carboxylate group typically appearing furthest downfield due to the electron-withdrawing effect of the ester functionality.

Infrared spectroscopy reveals characteristic absorption bands that provide information about the functional groups present in the molecule. The carbonyl stretch of the ester group typically appears as a strong absorption around 1730-1750 wavenumbers, while the sulfonyl group contributes two characteristic stretches around 1320-1340 and 1140-1160 wavenumbers corresponding to the asymmetric and symmetric sulfur-oxygen stretches respectively. The aromatic carbon-carbon stretches appear around 1600 and 1500 wavenumbers, while the carbon-hydrogen stretches contribute to the complex absorption pattern between 2800 and 3100 wavenumbers.

Mass spectrometry provides molecular weight determination and fragmentation pattern analysis that supports structural identification and purity assessment. The molecular ion peak for this compound would be expected around mass-to-charge ratio 355, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would include loss of the ethyl ester group (loss of 45 mass units), loss of the ethoxy group (loss of 45 mass units), and fragmentation of the sulfonyl linkage to produce fragments corresponding to the substituted phenyl ring and the piperidine carboxylate portions of the molecule.

Comparative Analysis with Structural Analogs (Piperidine Sulfonyl Derivatives)

Comparative analysis with structural analogs provides valuable context for understanding the unique characteristics of this compound within the broader family of piperidine sulfonyl derivatives. The closely related compound ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate differs only in the substitution of a methoxy group for the ethoxy group, providing an excellent basis for understanding the influence of alkoxy chain length on molecular properties. This comparison reveals that the additional methylene unit in the ethoxy derivative introduces greater conformational flexibility and potentially different intermolecular interaction patterns while maintaining the core electronic and steric characteristics of the aromatic substitution.

Examination of compounds such as ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate demonstrates the influence of aromatic ring substitution on overall molecular behavior. The unsubstituted phenyl analog lacks the electron-donating methyl and ethoxy groups, resulting in different electronic distribution and potentially altered reactivity patterns. The presence of these substituents in the target compound modulates the electron density on the aromatic ring and influences the strength of the sulfonyl linkage, with potential implications for chemical stability and biological activity.

Halogenated analogs such as ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate provide insight into the effects of electron-withdrawing substituents compared to the electron-donating substituents present in the target compound. These comparisons reveal that electron-withdrawing groups strengthen the sulfonyl linkage and alter the chemical reactivity of the molecule, while electron-donating groups like methyl and ethoxy have the opposite effect, creating a more electron-rich aromatic system with different chemical behavior.

The substitution pattern analysis extends to positional isomers and different substitution combinations found in compounds like 1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxylic acid, which differs in the position of the carboxylate group on the piperidine ring. This positional variation significantly affects the conformational preferences and intermolecular interactions, demonstrating the importance of precise substitution patterns in determining molecular properties. The 4-position substitution in the target compound provides optimal spacing between the nitrogen-bound sulfonyl group and the carboxylate functionality, minimizing steric interference while maintaining favorable electronic interactions.

Table 1: Comparative Molecular Properties of Piperidine Sulfonyl Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₇H₂₅NO₅S | 355.45 | Ethoxy and methyl substituents |

| Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate | C₁₆H₂₃NO₅S | 341.43 | Methoxy and methyl substituents |

| Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate | C₁₄H₁₉NO₄S | 297.37 | Unsubstituted phenyl ring |

| Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | C₁₄H₁₈FNO₄S | 315.36 | Fluorine substitution |

The systematic comparison of these structural analogs reveals consistent patterns in molecular architecture while highlighting the specific modifications that distinguish each compound. The target compound represents an intermediate case in terms of steric bulk and electronic effects, with the ethoxy group providing greater steric demand than methoxy but less than larger alkoxy substituents. This positioning within the structural series suggests balanced properties that combine the favorable characteristics of smaller and larger substituents while avoiding the potential disadvantages of extreme modifications.

Eigenschaften

IUPAC Name |

ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-4-22-16-7-6-15(12-13(16)3)24(20,21)18-10-8-14(9-11-18)17(19)23-5-2/h6-7,12,14H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRCLBZQXYLKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Piperidine-4-Carboxylic Acid Ethyl Ester

The piperidine precursor is synthesized via a modified Gabriel synthesis or catalytic hydrogenation. For example, ethyl N-benzylglycinate undergoes cyclization with 4-halogenated ethyl butyrate in the presence of sodium carbonate, yielding piperidine-4-carboxylate intermediates.

Reaction Conditions :

Sulfonylation with 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

The piperidine nitrogen is sulfonylated using 4-ethoxy-3-methylbenzenesulfonyl chloride. This exothermic reaction requires controlled addition to prevent di-sulfonylation.

Procedure :

- Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane.

- Add triethylamine (2.5 eq) as a base and cool to 0–5°C.

- Slowly add 4-ethoxy-3-methylbenzenesulfonyl chloride (1.2 eq) dropwise.

- Stir at room temperature for 4–6 hours, then quench with ice water.

Yield : 85–92% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Purification and Crystallization

Crude product purification involves acid-base extraction and recrystallization. For industrial-scale production, hydrochloride salt formation enhances crystallinity:

- Dissolve the crude product in ethyl acetate.

- Adjust pH to 1–2 using hydrochloric acid to precipitate the hydrochloride salt.

- Filter and wash with cold ethyl acetate.

Optimization of Reaction Parameters

Solvent and Base Selection

Optimal yields are achieved with polar aprotic solvents (e.g., dichloromethane) and weaker bases (e.g., potassium carbonate) to minimize ester hydrolysis. Strong bases like sodium hydride increase sulfonylation efficiency but risk side reactions.

Temperature and Stoichiometry

- Sulfonylation : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete reaction.

- Cyclization : Elevated temperatures (80°C) reduce reaction time but may degrade heat-sensitive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Sulfonylation | 85 | 98 | Simple protocol |

| Hydrochloride Salt Crystallization | 93 | 99.5 | High purity, scalable |

| Microwave-Assisted | 89 | 97 | Reduced reaction time |

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.8 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

- Continuous Flow Reactors : For precise temperature control during sulfonylation.

- Crystallization Optimization : Anti-solvent addition (e.g., heptane) improves yield.

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally related piperidine sulfonamides exhibit:

Analyse Chemischer Reaktionen

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate has the molecular formula C15H21NO4S and a molecular weight of approximately 311.4 g/mol. Its structure features a piperidine ring, which is a common motif in many pharmacologically active compounds. The sulfonyl group enhances its reactivity and solubility, making it suitable for various chemical reactions and biological applications .

Pharmaceutical Applications

-

Anticancer Activity

- This compound has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, sulfonamide derivatives have shown efficacy against various cancer types by inducing apoptosis in malignant cells .

-

Neurological Disorders

- The compound's piperidine structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which can be beneficial in conditions like schizophrenia and depression. Preliminary studies indicate that modifications to the piperidine ring can enhance binding affinity to dopamine receptors, suggesting possible therapeutic uses for mood disorders .

- Antimicrobial Properties

Synthetic Applications

-

Click Chemistry

- The compound can be synthesized using click chemistry methods, which allow for the rapid formation of complex molecules with high efficiency. This approach is particularly useful in drug discovery, where rapid synthesis of lead compounds is essential . The versatility of click chemistry enhances the potential for creating novel derivatives with improved biological activities.

- Functionalization of Piperidines

Case Studies and Research Findings

Wirkmechanismus

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate acts as a blocker of potassium channels. Potassium channels are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This mechanism is particularly useful in the study of diseases related to ion channel dysfunction.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate is unique due to its specific structure and ability to block potassium channels. Similar compounds include:

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also blocks potassium channels but has a different functional group, which may affect its potency and specificity.

Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications, but they do not specifically target potassium channels.

This compound stands out due to its targeted action on potassium channels, making it a valuable tool in scientific research and potential therapeutic applications.

Biologische Aktivität

Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, featuring a piperidine ring, a sulfonyl group, and an ethoxy-substituted aromatic moiety, suggests various interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular weight is approximately 307.40 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring contributes to the compound's overall stability and binding affinity. This interaction can modulate several biological pathways, potentially leading to therapeutic effects.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, the compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations (minimum inhibitory concentration, MIC) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

2. Enzyme Inhibition

The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes by delaying carbohydrate absorption. In vitro assays revealed that this compound exhibited significant inhibitory activity against α-glucosidase, with an IC50 value indicating effective inhibition .

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Acarbose (Standard) | 10 |

Case Study 1: Synthesis and Testing

In a recent study, researchers synthesized this compound and evaluated its antibacterial and enzyme inhibitory activities. The synthesis involved multiple steps including sulfonation and subsequent piperidine carboxylic acid formation . The resulting compound was characterized using NMR and mass spectrometry.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The results indicated that it binds effectively to the active site of α-glucosidase, supporting the experimental findings of its inhibitory activity .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a piperidine precursor. For example, reacting ethyl piperidine-4-carboxylate with a substituted benzenesulfonyl chloride under alkaline conditions (pH 9–10) in aqueous or organic solvents. Key parameters include:

- Temperature control : Reactions often proceed at room temperature or mild heating (30–50°C).

- Solvent selection : Dichloromethane (DCM) or ethanol are common for solubility and stability .

- Catalysts : Lewis acids or bases (e.g., Na₂CO₃) to drive sulfonylation .

Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity, reaction time, and stoichiometry. Monitor via TLC or HPLC for intermediate purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify sulfonyl and piperidine ring integration (e.g., sulfonyl S=O resonance at ~1300 cm⁻¹ in IR) .

- Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+ peak for C₁₇H₂₃NO₅S: ~362.14 g/mol) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-ethoxy-3-methylphenyl) influence sulfonamide reactivity?

The electron-donating ethoxy group stabilizes the sulfonyl moiety, reducing electrophilicity. Computational modeling (DFT) reveals:

- Hammett substituent constants (σ) : The 4-ethoxy group (σ ≈ -0.24) decreases sulfonyl electrophilicity compared to electron-withdrawing groups (e.g., -Cl, σ ≈ +0.23) .

- Reactivity implications : Reduced nucleophilic substitution rates but enhanced stability in acidic conditions. Validate via kinetic studies (e.g., reaction with amines under varying pH) .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

- Dose-response assays : Test across concentrations (1 nM–100 µM) to establish IC₅₀ values for target enzymes (e.g., kinases) vs. receptor binding (e.g., GPCRs) .

- Selectivity profiling : Use panels of related targets (e.g., CEREP’s SafetyScreen44) to identify off-target effects .

- Structural analogs : Compare activity of derivatives lacking the 3-methyl group to isolate substituent effects .

Q. How can computational models predict the compound’s pharmacokinetic properties?

- ADMET prediction tools :

- logP : Calculated ~2.8 (moderate lipophilicity) via ChemAxon, suggesting moderate blood-brain barrier penetration .

- CYP450 inhibition : Molecular docking (AutoDock Vina) predicts competitive inhibition of CYP3A4 (binding energy < -8 kcal/mol) .

- Validation : Compare in silico results with in vitro microsomal stability assays .

Methodological Challenges

Q. What strategies mitigate toxicity concerns during in vivo studies?

- Metabolic profiling : Identify toxic metabolites (e.g., quinone imines) via LC-MS/MS in liver microsomes .

- Prodrug design : Mask the sulfonyl group with enzymatically cleavable esters to reduce renal toxicity .

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular weight | 361.43 g/mol | HRMS |

| logP (predicted) | 2.8 | ChemAxon |

| Aqueous solubility | ~0.1 mg/mL (pH 7.4) | Shake-flask |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCM, RT, 24h | 65 | 92 | |

| EtOH, 40°C, 12h | 78 | 95 | |

| THF, NaH, 0°C | 45 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.